2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that contains both an imidazo[1,2-a]pyridine ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine ring. Subsequent methylation and substitution reactions introduce the methyl and aniline groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which 2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the aniline moiety but shares the imidazo[1,2-a]pyridine core.
5-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but without the methyl group at the 2-position.
2-Amino-1-methylimidazo[1,2-a]pyridine: Contains an amino group instead of an aniline moiety
Uniqueness
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the aniline moiety, which confer specific chemical and biological properties. This combination allows for diverse interactions and applications in various fields .
Properties
IUPAC Name |
2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-5-6-12(8-13(10)16)14-9-18-7-3-4-11(2)15(18)17-14/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHBEDPRVWJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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